molecular formula C8H7N7O B5632280 N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide

N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide

Cat. No. B5632280
M. Wt: 217.19 g/mol
InChI Key: OJTNVWKFLZXSOM-UHFFFAOYSA-N
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Description

N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide, also known as TBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBA is a heterocyclic compound that contains a triazole ring and a benzotriazole ring, which makes it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the disruption of these processes, which can result in the inhibition of tumor growth and the treatment of various diseases.
Biochemical and physiological effects:
N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has also been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes. In addition, N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has been shown to exhibit low toxicity, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide in lab experiments include its versatility, low toxicity, and potential applications in various fields. However, the limitations of using N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide include its limited solubility in water, which can make it difficult to use in aqueous systems. In addition, N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide can be unstable in some conditions, which can affect its performance in lab experiments.

Future Directions

There are several future directions for the research on N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide. One direction is the development of N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide-based materials for various applications such as gas storage and separation. Another direction is the investigation of N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide as a potential inhibitor of other cellular targets such as enzymes and receptors. In addition, the development of N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide-based drugs for various diseases such as cancer and fungal infections is another potential future direction. Finally, the optimization of the synthesis method for N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide to improve its yield and purity is also an area for future research.
Conclusion:
In conclusion, N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide is a unique and versatile molecule that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide have been discussed in this paper. Further research on N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide is needed to fully understand its potential applications and to optimize its performance in various fields.

Synthesis Methods

The synthesis of N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide can be achieved through various methods, including the reaction of 2-aminobenzotriazole with acetic anhydride and triethylamine. Another method involves the reaction of 2-aminobenzotriazole with acetyl chloride and triethylamine. The yield of N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide can be improved by using a solvent such as chloroform or dichloromethane.

Scientific Research Applications

N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has been shown to exhibit antitumor, antifungal, and antibacterial activities. N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has also been investigated as a potential inhibitor of protein kinases, which play a crucial role in various cellular processes.
In materials science, N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has been shown to improve the stability and selectivity of these materials, making them useful for various applications such as gas storage and separation.
In analytical chemistry, N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide has been used as a derivatizing agent for the analysis of various compounds such as amino acids, peptides, and steroids. N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide derivatization improves the sensitivity and selectivity of the analysis, making it a useful tool for the detection of these compounds in complex matrices.

properties

IUPAC Name

N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7O/c1-4(16)11-15-12-7-2-5-6(10-14-9-5)3-8(7)13-15/h2-3,12H,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTNVWKFLZXSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1NC2=CC3=NN=NC3=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5151219

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